molecular formula C5H5ClN2O2 B1297098 4-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid CAS No. 84547-85-3

4-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid

Cat. No. B1297098
CAS RN: 84547-85-3
M. Wt: 160.56 g/mol
InChI Key: BZFXEYAWDBWTSY-UHFFFAOYSA-N
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Description

4-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid is a chemical compound with the molecular formula C5H5ClN2O2 and a molecular weight of 160.56 . It is a solid substance under normal conditions .


Molecular Structure Analysis

The molecular structure of 4-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid consists of a pyrazole ring which is a five-membered ring with three carbon atoms and two adjacent nitrogen atoms . One of the carbon atoms in the ring is substituted with a chlorine atom and another with a methyl group .


Physical And Chemical Properties Analysis

4-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid is a solid substance . It has a molecular weight of 160.56 . The compound is stable under normal temperature and pressure .

Scientific Research Applications

Aurora Kinase Inhibition and Cancer Treatment

4-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid has been identified as a key component in the synthesis of certain Aurora kinase inhibitors. Aurora kinases are essential for cell division and have been targeted in cancer therapies. A study demonstrates the role of these compounds in inhibiting Aurora A, suggesting potential applications in cancer treatment (ロバート ヘンリー,ジェームズ, 2006).

Synthesis and Crystal Structure Analysis

Research has been conducted on the synthesis and crystal structure of related pyrazole derivatives, providing insights into the structural aspects of 4-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid. This includes studies on its derivatives, elucidating the crystal structure and computational aspects, which are crucial for understanding its chemical behavior and potential applications (Li-qun Shen et al., 2012).

Electrosynthesis Methods

The electrosynthesis of 4-chloro-substituted pyrazolecarboxylic acids, including 4-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid, has been explored. This research highlights the efficiency of chlorination processes and the influence of different substituents and structures on the yield and properties of the synthesized products (B. V. Lyalin et al., 2009).

Safety And Hazards

The compound is classified as dangerous with the signal word “Danger” according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

4-chloro-1-methylpyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClN2O2/c1-8-2-3(6)4(7-8)5(9)10/h2H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZFXEYAWDBWTSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10344144
Record name 4-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10344144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid

CAS RN

84547-85-3
Record name 4-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=84547-85-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10344144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
Y **ong, B Ullman, JSK Choi, M Cherrier… - Journal of medicinal …, 2010 - ACS Publications
… in a manner similar to that described for 14 using 1-(4-fluorophenyl)-2-(piperazin-1-yl)ethanone dihydrochloride (0.37 g, 1.2 mmol) and 4-chloro-1-methyl-1H-pyrazole-3-carboxylic acid …
Number of citations: 9 pubs.acs.org

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